6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
6-Methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms. This particular compound is characterized by its methoxy groups and tetrahydro-beta-carboline structure, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline core. The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous-flow reactors to ensure consistent reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro-beta-carboline derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted beta-carbolines, quinolines, and dihydro-beta-carbolines, each with distinct chemical and biological properties.
Scientific Research Applications
6-Methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential neuroprotective and anti-cancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for neurological disorders and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1-(4-methoxyphenyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline
- 3-(4-Methoxyphenyl)-4-hydroxy coumarin
- 7-Methoxy-1-tetralone
Uniqueness
Compared to similar compounds, 6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline stands out due to its unique beta-carboline structure and the presence of methoxy groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-22-13-5-3-12(4-6-13)18-19-15(9-10-20-18)16-11-14(23-2)7-8-17(16)21-19/h3-8,11,18,20-21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWIEAZGOSQJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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